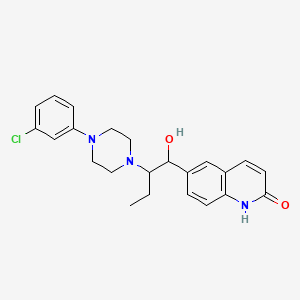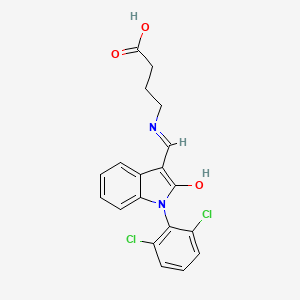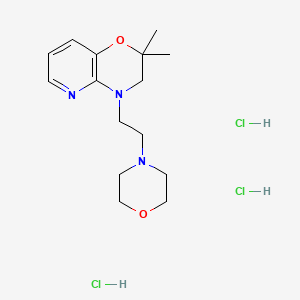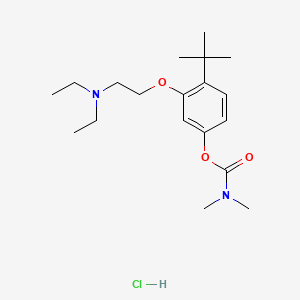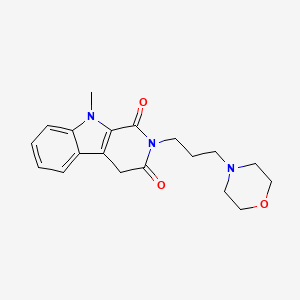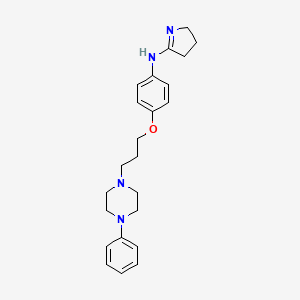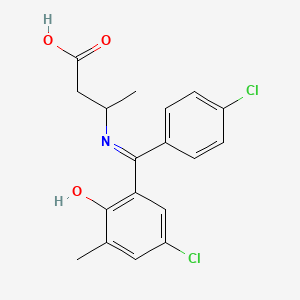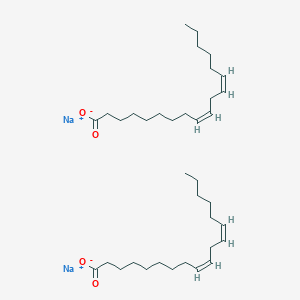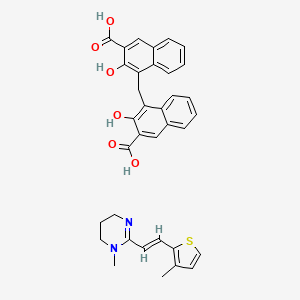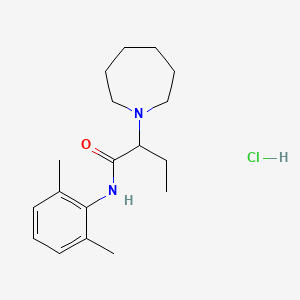
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of the hexahydro and dimethylphenyl groups further adds to its complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves several steps, typically starting with the preparation of the azepine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments
Applications De Recherche Scientifique
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Comparaison Avec Des Composés Similaires
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in reactivity and applications.
1H-Azepine-1-acetamide derivatives: Various derivatives of the azepine ring system exhibit different chemical and biological properties, making them useful for diverse applications
Propriétés
Numéro CAS |
118564-55-9 |
|---|---|
Formule moléculaire |
C18H29ClN2O |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-16(20-12-7-5-6-8-13-20)18(21)19-17-14(2)10-9-11-15(17)3;/h9-11,16H,4-8,12-13H2,1-3H3,(H,19,21);1H |
Clé InChI |
GUEVUIKHBVKSEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2CCCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


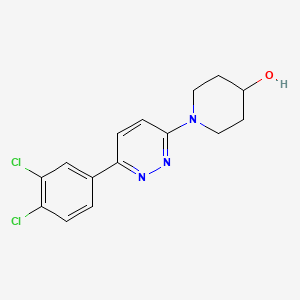
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)

